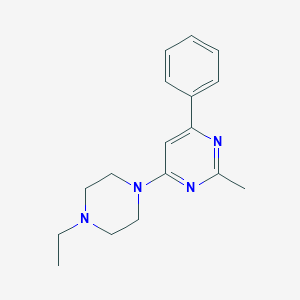

![molecular formula C9H8N2O2 B256208 6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole CAS No. 343788-75-0](/img/structure/B256208.png)

6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of “6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole” consists of a benzimidazole ring fused with a dioxino ring . The compound has a molecular weight of 176.17 g/mol.Physical And Chemical Properties Analysis

“6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole” is a solid compound . Its SMILES string is C1(N=CNC1=C2)=CC3=C2OCCO3 .科学的研究の応用

Variability in Chemistry and Properties

The chemistry and properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and its complexes have been extensively studied, revealing a broad spectrum of spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. This suggests potential applications in various fields of science and technology (Boča, Jameson, & Linert, 2011).

Benzimidazole in Therapeutic Compounds

Benzimidazole and its derivatives are known for their broad pharmacological properties, including antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, CNS stimulant, and depressant activities. The structural versatility of benzimidazole makes it a key moiety in designing and synthesizing new therapeutic compounds (Babbar, Swikriti, & Arora, 2020).

Mechanism of Action in Agriculture and Medicine

Benzimidazoles serve as fungicides in agriculture and veterinary medicine and are also explored in cancer chemotherapy. Their mechanism of action, particularly as inhibitors of microtubule assembly, has been a focal point of research, contributing to our understanding of cell biology and molecular genetics (Davidse, 1986).

Biological Activities of Benzimidazole Derivatives

Benzimidazole derivatives showcase a range of biological activities such as antihypertensive, diuretic, anorectic, and thermoregulating effects. They also exhibit good herbicidal properties, indicating their potential in both medical and agricultural sectors (Hsu, Hu, & Liu, 2005).

Medicinal Perspectives of Mannich Bases of Benzimidazole Derivatives

Mannich base benzimidazole derivatives are significant in medicine, exhibiting a variety of pharmacological functions like antibacterial, anthelmintic, antifungal, anti-inflammatory, antiviral, analgesic, and anti-convulsant activities. Their diverse composition makes them highly versatile in the development of new therapeutic agents (Vasuki et al., 2021).

特性

IUPAC Name |

6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-2-13-9-4-7-6(10-5-11-7)3-8(9)12-1/h3-5H,1-2H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WERQRLHRZGPICN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C3C(=C2)N=CN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1,1-dioxothiolan-3-yl)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-5-(4-methoxyphenyl)pyrazole-3-carboxamide](/img/structure/B256130.png)

![2-[2-(1-Azepanyl)-2-oxoethoxy]benzoic acid](/img/structure/B256139.png)

![1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B256145.png)

![2-({2-[(6-Methyl-4-pyrimidinyl)sulfanyl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256148.png)

![2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide](/img/structure/B256150.png)

![4-(3,4-dimethylphenyl)-6,6-dioxo-1-(4-propan-2-yloxyphenyl)-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one](/img/structure/B256151.png)

![methyl 2-({[(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B256164.png)

![4-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B256165.png)

![Isobutyl 4-methyl-2-({[(6-methyl-4-pyrimidinyl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B256166.png)

![N-(2-isopropoxyphenyl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B256167.png)